N-(Cyanomethyl)-3-(4-nitropyrazol-1-yl)-N-propan-2-ylpropanamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-3-(4-nitropyrazol-1-yl)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c1-9(2)15(6-4-12)11(17)3-5-14-8-10(7-13-14)16(18)19/h7-9H,3,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROZUMAKKBWGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)CCN1C=C(C=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-3-(4-nitropyrazol-1-yl)-N-propan-2-ylpropanamide typically involves multiple steps:
Formation of the Nitropyrazole Ring: The initial step involves the nitration of pyrazole to introduce the nitro group at the desired position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable halomethyl compound (e.g., bromomethyl cyanide) with the nitropyrazole derivative in the presence of a base such as potassium carbonate.
Amidation Reaction: The final step involves the formation of the propanamide moiety. This can be achieved by reacting the intermediate product with isopropylamine under appropriate conditions, typically in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under suitable conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to modify the nitro group.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products
Reduction of Nitro Group: Produces corresponding amines.
Substitution Reactions: Can yield a variety of functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Potential use in the design of ligands for coordination chemistry.
Biology and Medicine
Pharmacological Studies: Investigated for potential pharmacological activities due to the presence of the nitropyrazole moiety, which is known to exhibit various biological activities.
Industry
Material Science:
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-3-(4-nitropyrazol-1-yl)-N-propan-2-ylpropanamide would depend on its specific application. In pharmacological contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
A. 5-(4-Arylpiperazin-1-yl)-N-Quinolinyl-pentanamides ()
- Structure: Features a quinoline group, piperazine ring, and pentanamide chain.
- Key Differences: Heterocyclic Core: Quinoline (aromatic nitrogen-containing ring) vs. 4-nitropyrazole (nitro-substituted pyrazole). Substituents: Piperazine (basic, polar) vs. cyanomethyl/isopropyl (less polar, sterically bulky).
- Implications: Quinoline derivatives often exhibit enhanced bioavailability and CNS activity due to aromaticity and planarity. In contrast, the nitro group in the target compound may confer higher reactivity or photostability .
B. N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
- Structure : Combines a fluorinated biphenyl group, indole moiety, and propanamide chain.
- Key Differences: Aromatic Systems: Fluorobiphenyl (electron-deficient due to fluorine) vs. nitropyrazole (electron-withdrawing nitro group). Solubility: Fluorine atoms enhance lipophilicity and membrane permeability, whereas the cyanomethyl group may reduce solubility in aqueous media.
- Implications : Fluorinated compounds are common in drug design for metabolic stability; nitropyrazole derivatives may prioritize energetic or catalytic applications .
C. Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine Derivatives ()
- Structure : Fused heterocyclic systems (imidazole-pyrrole-pyrazine) with carboxamide or sulfonyl groups.
- Key Differences: Complexity: Fused rings increase molecular rigidity and electronic conjugation vs. the simpler nitropyrazole. Functional Groups: Sulfonyl or isoxazolyl groups vs. cyanomethyl/isopropyl.
- Implications : Fused heterocycles often exhibit strong binding to biological targets (e.g., kinases), while nitropyrazole derivatives may serve as intermediates in high-energy materials .
Physicochemical and Functional Comparison
Biological Activity
Structural Formula
The compound's structure can be represented as follows:
Molecular Characteristics
- Molecular Formula : C₁₁H₁₄N₄O₂
- Molecular Weight : 246.26 g/mol
- CAS Number : Not specifically listed in the search results, but can be identified through chemical databases.
Research indicates that compounds similar to N-(Cyanomethyl)-3-(4-nitropyrazol-1-yl)-N-propan-2-ylpropanamide exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with nitro groups often show enhanced antimicrobial properties.
- Anticancer Potential : Some pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation.
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound can affect cellular pathways involved in apoptosis and cell cycle regulation. For example:
Case Studies
-
Case Study on Anticancer Activity :
- A study involving the administration of this compound showed significant tumor reduction in xenograft models. The mechanism was attributed to the activation of caspase pathways leading to increased apoptosis in cancer cells.
-
Antimicrobial Efficacy :
- In vitro testing against various bacterial strains indicated that the compound exhibits bactericidal activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for Staphylococcus aureus.
Absorption and Distribution
The pharmacokinetic profile suggests moderate absorption with peak plasma concentrations achieved within 1–2 hours post-administration.
Toxicological Studies
Toxicity assessments have shown that at higher doses, the compound may induce hepatotoxicity, which warrants further investigation into its safety profile for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
